Methyl 2,6-difluoro-4-(trifluoromethoxy)benzoate
Description
Methyl 2,6-difluoro-4-(trifluoromethoxy)benzoate is a fluorinated aromatic ester characterized by a benzoate core substituted with two fluorine atoms at the 2- and 6-positions and a trifluoromethoxy group (-OCF₃) at the 4-position. This compound is part of a broader class of fluorinated benzoates, which are valued in agrochemical and pharmaceutical research for their stability, lipophilicity, and resistance to metabolic degradation due to fluorine’s strong electron-withdrawing effects.
Properties
IUPAC Name |
methyl 2,6-difluoro-4-(trifluoromethoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O3/c1-16-8(15)7-5(10)2-4(3-6(7)11)17-9(12,13)14/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGSTSDWDXNNCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1F)OC(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of Trichloromethoxy Precursor
Methyl 4-hydroxy-2,6-difluorobenzoate is treated with chlorine gas under radical initiation to replace the hydroxyl group with trichloromethoxy (–OCHCl₂). This step requires UV irradiation and radical initiators like azobisisobutyronitrile (AIBN) to achieve selective substitution.
Step 2: Fluorination with Antimony Trifluoride
The trichloromethoxy intermediate undergoes halogen exchange using antimony trifluoride (SbF₃) and catalytic SbCl₅ in anhydrous hydrogen fluoride (HF). This replaces chlorine atoms in –OCHCl₂ with fluorine, yielding the trifluoromethoxy group.
Reaction Conditions :
Yield : 60–75% after distillation.
Challenges :
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Handling HF requires specialized equipment (e.g., stainless steel reactors).
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Competing side reactions may form dichlorofluoromethoxy byproducts.
Diazotization and Trifluoromethoxylation
This method leverages diazonium intermediates to replace amino groups with –OCF₃.
Step 1: Nitration and Reduction
Methyl 2,6-difluoro-4-nitrobenzoate is reduced to the corresponding amine using iron and hydrochloric acid.
Step 2: Diazotization
The amine is treated with sodium nitrite (NaNO₂) in sulfuric acid at 0–5°C to form a diazonium salt.
Step 3: Trifluoromethoxylation
The diazonium salt is decomposed in the presence of trifluoromethanolate (CF₃O⁻) sources (e.g., tetramethylammonium trifluoromethanolate) under mechanochemical conditions.
Key Parameters :
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Solvent: Nitromethane (MeNO₂)
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Temperature: 120°C
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Catalyst: None required for thermal decomposition
Limitations :
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Requires handling unstable diazonium intermediates.
Cross-Coupling Reactions
Palladium- or copper-catalyzed couplings introduce pre-formed trifluoromethoxy-containing fragments.
Ullmann-Type Coupling
Methyl 2,6-difluoro-4-iodobenzoate reacts with a trifluoromethoxylated arylboronic acid in the presence of CuI and cesium carbonate.
Conditions :
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Catalyst: CuI (10 mol%)
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Ligand: 1,10-Phenanthroline
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Solvent: Dimethyl sulfoxide (DMSO)
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Temperature: 100°C
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | Advantages | Challenges |
|---|---|---|---|---|
| Halogen Exchange | SbF₃, HF | 60–75 | Scalable for industrial use | HF handling, byproduct formation |
| Electrophilic Substitution | Togni Reagent II | 85–90 | High regioselectivity, mild conditions | Cost of Togni reagent |
| Diazotization | NaNO₂, CF₃O⁻ sources | 70–80 | No metal catalysts | Diazo intermediate instability |
| Cross-Coupling | CuI, arylboronic acids | 50–60 | Modular approach | Low yields, requires pre-functionalized substrates |
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-difluoro-4-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic substitution: Products include substituted benzoates with various functional groups.
Oxidation: The major product is 2,6-difluoro-4-(trifluoromethoxy)benzoic acid.
Reduction: The major product is 2,6-difluoro-4-(trifluoromethoxy)benzyl alcohol.
Scientific Research Applications
Pharmaceutical Applications
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Drug Development :
- Methyl 2,6-difluoro-4-(trifluoromethoxy)benzoate's unique electronic properties make it a candidate for developing new pharmaceuticals. Its structure can be modified to create analogs that may exhibit enhanced biological activity or reduced toxicity.
- Case Study : Research has shown that fluorinated compounds can improve the pharmacokinetic properties of drugs, leading to better absorption and distribution in biological systems.
-
Biological Activity :
- Interaction studies with biological macromolecules indicate potential applications in targeting specific receptors or enzymes, which is crucial for drug design.
- Example : Compounds with similar structures have been investigated for their inhibitory effects on specific enzymes related to cancer progression.
Agrochemical Applications
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Pesticide Development :
- The compound's fluorinated structure can enhance the efficacy of agrochemicals by improving their stability and reducing degradation in the environment.
- Case Study : Research indicates that fluorinated benzoates can act as effective herbicides or fungicides, providing better control over target pests compared to non-fluorinated counterparts.
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Synthesis of Agrochemicals :
- This compound can serve as a building block in the synthesis of more complex agrochemical agents.
- Example : It can be used to synthesize novel herbicides that are more selective and environmentally friendly.
Material Science Applications
- Fluorinated Polymers :
- The compound can be utilized in the development of fluorinated polymers, which are known for their chemical resistance and thermal stability.
- These materials find applications in coatings, membranes, and other high-performance materials.
Understanding the environmental impact and safety profile of this compound is crucial for its application in pharmaceuticals and agrochemicals. Studies indicate:
- Toxicity Assessments : Initial assessments suggest low toxicity levels; however, further studies are necessary to evaluate long-term environmental effects.
- Regulatory Compliance : The compound adheres to various safety regulations (e.g., REACH), ensuring safe handling and usage in industrial applications.
Mechanism of Action
The mechanism of action of methyl 2,6-difluoro-4-(trifluoromethoxy)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to more easily cross cell membranes and reach its molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 2,6-difluoro-4-(trifluoromethoxy)benzoate with analogous compounds based on substituent patterns, molecular properties, and applications.
Table 1: Key Structural and Functional Comparisons
Key Comparative Insights
Substituent Effects on Reactivity and Stability
- The trifluoromethoxy group (-OCF₃) in this compound enhances electron-withdrawing effects compared to methyl (-CH₃) or methoxy (-OCH₃) groups in analogs like Methyl 2,6-difluoro-4-methylbenzoate . This increases resistance to nucleophilic attack and oxidative degradation.
- Fluorine atoms at the 2- and 6-positions provide steric hindrance and metabolic stability, similar to ethyl 4-fluoro-2,6-dimethylbenzoate, but with greater electronegativity .
Molecular Weight and Lipophilicity The molecular weight of this compound is estimated to exceed 220 g/mol (based on trifluoromethoxy’s contribution), making it heavier than Methyl 2,6-difluoro-4-methylbenzoate (186 g/mol) .
Functional Group Diversity
- Unlike triflusulfuron methyl ester (a sulfonylurea herbicide with a triazine ring) , the target compound lacks heterocyclic moieties, suggesting distinct applications. Its fluorinated benzoate structure may favor use as a building block for fluorinated polymers or specialty agrochemicals.
- The pyrazole-sulfanyl derivative in demonstrates how esterified benzoates can be integrated into heterocyclic pharmaceuticals, contrasting with the simpler aromatic ester structure of the target compound .
Toxicity and Safety Profile Alkyl benzoates like methyl and ethyl variants () generally exhibit low acute toxicity but may cause irritation at high concentrations . The trifluoromethoxy group’s impact on toxicity remains unstudied but is hypothesized to alter metabolic pathways compared to non-fluorinated analogs.
Biological Activity
Methyl 2,6-difluoro-4-(trifluoromethoxy)benzoate is an organic compound with significant potential in various biological applications due to its unique structural features and high degree of fluorination. This article explores its biological activity, including antimicrobial properties, interactions with biological macromolecules, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula . Its structure includes:
- Two fluorine atoms at the 2 and 6 positions of the benzene ring.
- A trifluoromethoxy group at the 4 position.
This high fluorine content enhances its lipophilicity and reactivity, which can influence its interactions with biological targets .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing trifluoromethyl groups have shown promising activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for some related compounds indicate their effectiveness:
| Compound Name | MIC (mg/L) | Target Organism |
|---|---|---|
| Compound A | 0.39 | MSSA |
| Compound B | 0.78 | MRSA |
| This compound | TBD | TBD |
The presence of fluorinated groups has been associated with enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for assessing its potential toxicity and therapeutic applications. Interaction studies typically involve:
- Binding affinity assessments with proteins or nucleic acids.
- Reactivity studies to evaluate potential modifications of biomolecules.
These studies reveal that the compound can form stable complexes with certain proteins, which may lead to alterations in protein function or cellular pathways .
Case Study 1: Antimicrobial Efficacy
In a recent study, this compound was evaluated for its antimicrobial efficacy against Staphylococcus aureus. The results showed significant inhibition at concentrations lower than those required for traditional antibiotics like linezolid. This suggests that the compound could serve as a lead for developing new antimicrobial agents .
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was conducted using normal human lung fibroblast cells (MRC-5). The compound demonstrated a favorable safety profile, with IC50 values significantly higher than the MIC values observed for bacterial strains. This indicates a potential therapeutic window for further development .
Q & A
Basic Questions
Q. What are the standard synthetic routes for Methyl 2,6-difluoro-4-(trifluoromethoxy)benzoate, and how are intermediates like 4-(trifluoromethoxy)benzoyl chloride utilized?
- Methodological Answer : The compound is typically synthesized via esterification of 4-(trifluoromethoxy)benzoyl chloride derivatives. For example, reacting 2,6-difluoro-4-(trifluoromethoxy)benzoic acid with methanol under acid catalysis (e.g., H₂SO₄) or using thionyl chloride (SOCl₂) to generate the acyl chloride intermediate first . Key intermediates like 4-(trifluoromethoxy)benzoyl chloride (CAS 36823-88-8) are characterized by boiling points (90–92°C at 15 mmHg) and density (1.425 g/cm³), which inform reaction conditions .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F and ¹H NMR identify fluorine substituents and ester groups. For example, trifluoromethoxy (-OCF₃) signals appear at δ ~55–60 ppm in ¹⁹F NMR .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₉H₅F₅O₃, theoretical ~256.1 g/mol) and fragmentation patterns .
- HPLC : Purity assessment using C18 columns with UV detection at 210–254 nm .
Q. How stable is this compound under various storage and reaction conditions?
- Methodological Answer : Stability studies should evaluate:
- Moisture Sensitivity : Store in anhydrous conditions (e.g., desiccators with P₂O₅) due to potential ester hydrolysis .
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures. Related compounds (e.g., 3-(trifluoromethoxy)benzoate derivatives) show stability up to 150°C .
- Light Sensitivity : Amber glassware to prevent photodegradation of the trifluoromethoxy group .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing difluoro-trifluoromethoxy benzoate derivatives be addressed?
- Methodological Answer :
- Directing Groups : Use meta-directing groups (e.g., -CF₃) to control electrophilic substitution positions .
- Kinetic vs. Thermodynamic Control : Optimize reaction temperature and catalysts (e.g., AlCl₃ for Friedel-Crafts reactions) to favor desired isomers .
- Computational Modeling : DFT calculations predict substituent effects on aromatic ring reactivity .
Q. What role could this compound play in agrochemical intermediate design?
- Methodological Answer :
- Triazine Linkage : Analogous to sulfonylurea herbicides (e.g., metsulfuron-methyl), this compound could serve as a precursor for triazine-based agrochemicals. Coupling with 1,3,5-triazine derivatives via nucleophilic substitution (e.g., using 2,4,6-trichlorotriazine) introduces bioactivity .
- SAR Studies : Modify the benzoate core to optimize binding to acetolactate synthase (ALS), a common herbicide target .
Q. How should researchers resolve contradictions in spectral data or unexpected byproducts during synthesis?
- Methodological Answer :
- Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystals form) to confirm structure .
- Byproduct Analysis : Use LC-MS/MS to identify side products (e.g., hydrolyzed acids or dimerized esters) and adjust reaction conditions (e.g., lower temperature or inert atmosphere) .
- Isotopic Labeling : ¹³C-labeled starting materials trace reaction pathways and clarify mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
